molecular formula C8H6N2O2 B3226294 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-31-9

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

Cat. No.: B3226294
CAS No.: 1253696-31-9
M. Wt: 162.15
InChI Key: QTFVKXSSLLKEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require heating and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid.

    Reduction: 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-methanol.

    Substitution: 3-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde, 3-Nitro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde.

Scientific Research Applications

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme function or modifying protein structure. The oxazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde: Similar structure but with an isoxazole ring instead of an oxazole ring.

    3-Methyl-[1,2]oxazolo[4,5-b]pyridine-5-carbaldehyde: Similar structure but with a different fusion pattern of the oxazole and pyridine rings.

Uniqueness

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is unique due to its specific ring fusion pattern and functional groups. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds. Its structure allows for specific interactions with biological targets and can be used to design molecules with tailored properties for various applications.

Properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-7-2-6(4-11)3-9-8(7)12-10-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFVKXSSLLKEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Reactant of Route 2
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Reactant of Route 3
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Reactant of Route 4
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Reactant of Route 6
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.